N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(9-3-6-15-7-9)12-8-11(14)4-1-2-5-11/h3,6-7,14H,1-2,4-5,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBBOOOJUJEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions that allow for the efficient formation of the thiophene ring and subsequent functionalization . These methods are advantageous due to their high yields and the ability to introduce various substituents in a single step.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide features a thiophene ring, which is known for its diverse biological activities. The presence of the hydroxycyclopentyl group and the carboxamide moiety enhances its reactivity and interaction with biological targets. The compound's structural attributes contribute to its potential efficacy in various applications.
Chemistry: Building Block for Synthesis
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its thiophene-based structure allows it to be incorporated into various synthetic pathways, facilitating the development of novel compounds with enhanced properties. This versatility makes it valuable in organic synthesis and materials science.
Anti-inflammatory Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. For instance, related thiophene compounds demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against 5-LOX, suggesting that this compound may have comparable efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiophene-based compounds can exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes . However, specific data for this compound remains limited.
Anticancer Potential
Emerging research points towards the anticancer potential of thiophene derivatives. The ability to modulate pathways involved in cell proliferation and apoptosis makes these compounds promising candidates for cancer therapy. Investigations into similar thiophene derivatives have shown modulation of key signaling pathways, including those involving NF-kB and MAPK, which are crucial in cancer progression .
Medicinal Applications
This compound is being explored for its potential as a therapeutic agent due to its unique structural features. Its biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit critical enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects on gene expression related to inflammation and cell survival .
Industrial Applications
In industry, this compound is utilized in the development of organic semiconductors and other electronic materials. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentylmethyl group may enhance the compound’s ability to interact with biological membranes, while the thiophene ring can participate in various electronic interactions. These properties contribute to the compound’s potential biological activities, such as antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is unique due to the presence of the hydroxycyclopentylmethyl group, which can enhance its solubility and biological activity compared to other thiophene derivatives. This structural feature may provide advantages in terms of drug delivery and efficacy.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the hydroxycyclopentyl group and the carboxamide moiety contributes to its chemical reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory process. For instance, related thiophene compounds demonstrated IC50 values ranging from 6.0 µM to 29.2 µM against 5-LOX, suggesting that this compound may have comparable efficacy .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiophene-based compounds can exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes, although specific data for this compound remains limited.
3. Anticancer Potential
Emerging research points towards the anticancer potential of thiophene derivatives. The ability to modulate pathways involved in cell proliferation and apoptosis makes these compounds promising candidates for cancer therapy. Investigations into similar thiophene derivatives have shown modulation of key signaling pathways, including those involving NF-kB and MAPK, which are crucial in cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit critical enzymes involved in inflammatory pathways, such as COX and LOX.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects on gene expression related to inflammation and cell survival.
Table 1: Summary of Biological Activity Studies on Thiophene Derivatives
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | Inhibition of 5-LOX |
| Compound A (similar structure) | Anti-inflammatory | 29.2 | Inhibition of 5-LOX |
| Compound B (related thiophene) | Antimicrobial | TBD | Disruption of cell membrane |
| Compound C (related thiophene) | Anticancer | TBD | Modulation of NF-kB signaling |
Q & A
Q. What are the key synthetic routes for N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide, and how is purity validated?
Methodological Answer: The synthesis typically involves multi-step organic reactions under anhydrous conditions. Key steps include:
- Coupling reactions : Thiophene-3-carboxylic acid derivatives are coupled with cyclopentylmethylamine intermediates using activating agents (e.g., HATU or EDC).
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by reverse-phase HPLC (Atlantis T3 column, 0.1% TFA in H₂O/ACN gradient) to achieve >95% purity .
- Structural validation : NMR (¹H, ¹³C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Elemental analysis ensures stoichiometric accuracy .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopentyl CH₂ groups at δ 1.40–1.85 ppm, thiophene protons at δ 6.75–8.25 ppm) .
- HRMS : Matches experimental m/z values with theoretical calculations (e.g., [M+H]⁺ for C₁₃H₁₇N₃O₂S: 273.31 g/mol) .
- X-ray crystallography (if applicable): Resolves 3D conformation, particularly for cyclopentyl-thiophene amide bond geometry .
Q. What in vitro stability assays are used to evaluate metabolic degradation?
Methodological Answer:
- Plasma stability : Incubation with fresh rat plasma (37°C, pH 7.4) over 0–120 minutes. Reactions are quenched with methanol, and LC-MS quantifies remaining parent compound (%) against controls (e.g., degradable positive controls) .
- Microsomal stability : Rat liver microsomes (RLM) are incubated with NADPH cofactor (37.5°C, 60 min). Half-life (t₁/₂) is calculated using first-order kinetics .
Advanced Research Questions
Q. How are advanced enzymatic assays designed to assess kinase inhibition?
Methodological Answer:
-
TR-FRET assays : Utilize LanthaScreen™ technology with JNK1 kinase, ATF2 substrate, and ATP. Fluorescence resonance energy transfer (520/495 nm emission ratio) measures IC₅₀ values. Example parameters:
Parameter Value JNK1 concentration 10 nM ATP concentration 10 µM (Km adjusted) Incubation time 60 min at 25°C Detection TR-FRET (PerkinElmer EnVision) . -
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) : Biotinylated peptides (e.g., pep-JIP11) bind Eu-labeled GST antibodies in 96-well plates. Fluorescence intensity inversely correlates with inhibitor potency .
Q. How are structure-activity relationship (SAR) studies optimized for JNK inhibition?
Methodological Answer:
Q. How are contradictions in plasma vs. microsomal stability data resolved?
Methodological Answer:
-
Parallel incubation : Compare degradation rates in plasma (esterase-mediated) vs. microsomes (CYP450-mediated). Example case:
Matrix t₁/₂ (min) Major Degradation Pathway Plasma 45 Ester hydrolysis Microsomes >120 CYP3A4 oxidation
Q. What strategies mitigate poor aqueous solubility in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
